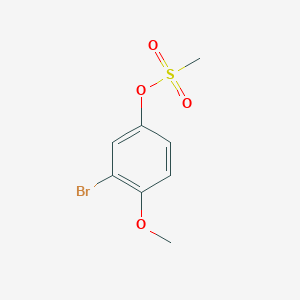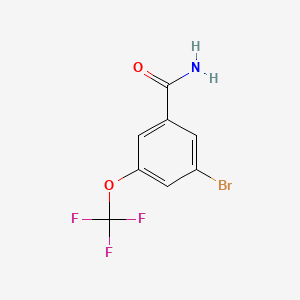
3-Bromo-5-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Bromo-5-(trifluoromethoxy)benzamide" is a benzamide derivative, which is a class of compounds that have been extensively studied due to their diverse pharmacological properties and potential applications in medicinal chemistry. Benzamides can be modified to produce a variety of bioactive molecules with potential anticonvulsant, antitumor, and antiviral activities .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the introduction of various substituents to the benzamide core to enhance their biological activity. For instance, the introduction of fluorinated amide substituents has led to the discovery of compounds with high potency and selectivity for certain biological targets . Another approach includes the reaction of bromoacetyl groups with sulfhydryl groups to create aromatic oligoamides . Additionally, novel routes to synthesize benzamide-based heterocycles have been described, which involve reactions with benzoyl isothiocyanate and subsequent alkylation and hydrazine reactions .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectroscopy, as well as X-ray crystallography . For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined, revealing intermolecular interactions that contribute to the stability of the crystal lattice . Similarly, the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides with different halogen substituents have been reported, showing variations in the dihedral angles between the benzene rings .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions to form new compounds. For example, the synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a potential antitumor agent, involves a series of reactions starting from 2'-deoxy-5-iodouridine, including benzylation, benzoylation, and coupling with trifluoromethylcopper . The versatility of benzamide derivatives as starting materials for organometallic synthesis is also demonstrated by the preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene and its subsequent reactions to form various organometallic intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the introduction of halogen atoms and trifluoromethyl groups can significantly affect the compound's reactivity, boiling point, solubility, and other physical properties. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, also play a crucial role in determining the melting point and stability of these compounds .
Safety And Hazards
“3-Bromo-5-(trifluoromethoxy)benzamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Orientations Futures
The future directions for research on “3-Bromo-5-(trifluoromethoxy)benzamide” are likely to involve further exploration of its synthesis, properties, and applications. For instance, it is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . Additionally, the compound could be used as a key intermediate for the preparation of other compounds .
Propriétés
IUPAC Name |
3-bromo-5-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHJYRPSTBFOOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

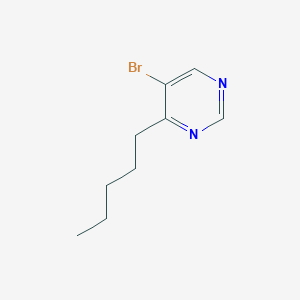
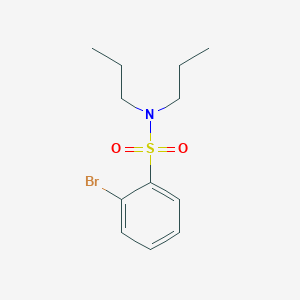
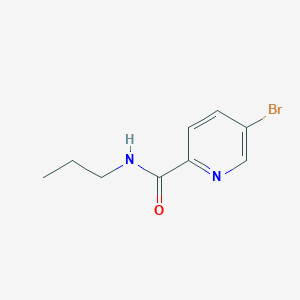
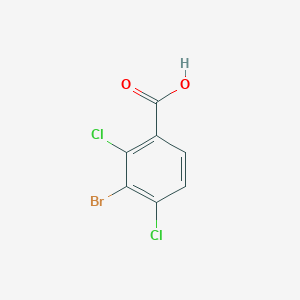
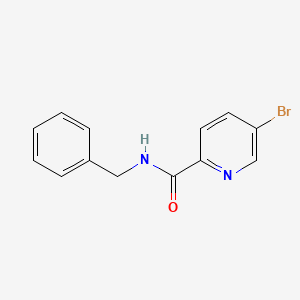
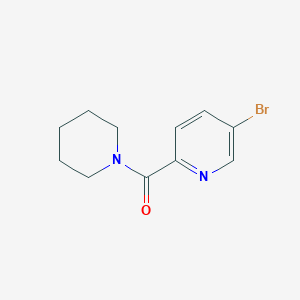
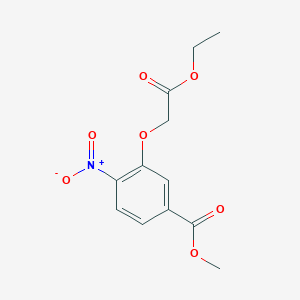
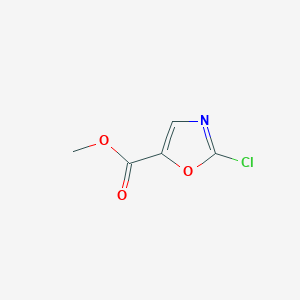
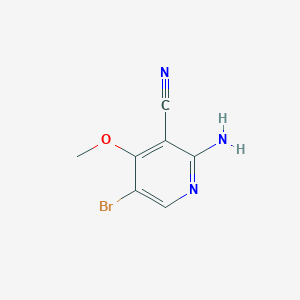
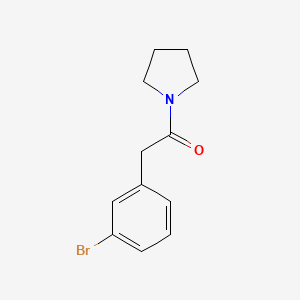
![1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1294186.png)
